Gly-Glu-Gly
Description
H-Gly-Glu-Gly-OH (CAS: 50997-16-5) is a tripeptide composed of glycine (Gly), glutamic acid (Glu), and glycine, with the sequence Gly-Glu-Gly. Its molecular formula is C₉H₁₅N₃O₆, and it has a molecular weight of 261.23 g/mol . This compound is notable for its anti-inflammatory and antioxidant properties, making it relevant in biomedical research for conditions like rheumatoid arthritis, asthma, and cerebral ischemia . It is also utilized in cosmetics for improving skin hydration and elasticity and serves as a stable building block in peptide synthesis .
Properties
Molecular Formula |
C9H15N3O6 |
|---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
(4S)-4-[(2-aminoacetyl)amino]-5-(carboxymethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H15N3O6/c10-3-6(13)12-5(1-2-7(14)15)9(18)11-4-8(16)17/h5H,1-4,10H2,(H,11,18)(H,12,13)(H,14,15)(H,16,17)/t5-/m0/s1 |
InChI Key |
XTQFHTHIAKKCTM-YFKPBYRVSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)NCC(=O)O)NC(=O)CN |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NCC(=O)O)NC(=O)CN |
sequence |
GEG |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key structural and functional differences between H-Gly-Glu-Gly-OH and analogous peptides:
Detailed Analysis
Chemical Properties
- H-Gly-Glu-Gly-OH : The central glutamic acid introduces a carboxylic acid side chain (pKa ~4.3), enhancing solubility in basic conditions. This acidity facilitates interactions with metal ions or basic residues in proteins .
- H-Gly-Gly-Gly-OH : Lacks charged residues, making it highly water-soluble but less reactive in biochemical interactions .
Fragmentation Behavior
In mass spectrometry, H-Gly-Glu-Gly-OH fragments similarly to H-Gly-Gln-Gly-OH, forming b₂ and a₂ ions. However, the glutamine variant also shows NH₃ elimination and glycinamide formation, indicating differences in backbone stability and hydrogen mobility .
Research Findings
- Anti-inflammatory Efficacy : H-Gly-Glu-Gly-OH outperforms H-Gly-Gly-Gly-OH in suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) in murine models of arthritis .
- Stability in Solution : H-Gly-Glu-Gly-OH maintains structural integrity at pH 7.4 for >24 hours, whereas H-Glu-Glu-Leu-OH aggregates under similar conditions due to hydrophobic leucine .
- Synthetic Accessibility : H-Gly-Glu-Gly-OH is commercially available with purity ≥98% from suppliers like Shanghai Hongtide Bio , while H-PRO-LEU-GLY-GLY-OH requires custom synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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